molecular formula C12H16O3 B2952866 1-(5-Butoxy-2-hydroxyphenyl)ethanone CAS No. 152810-06-5

1-(5-Butoxy-2-hydroxyphenyl)ethanone

Cat. No. B2952866
CAS RN: 152810-06-5
M. Wt: 208.257
InChI Key: WFMGVLPLMIMMOY-UHFFFAOYSA-N
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Description

1-(5-Butoxy-2-hydroxyphenyl)ethanone, also known as BHPE, is a synthetic compound that belongs to the family of aryl ketones. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

1-(5-Butoxy-2-hydroxyphenyl)ethanone has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 1-(5-Butoxy-2-hydroxyphenyl)ethanone has been used in the development of novel drugs for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.

Mechanism of Action

1-(5-Butoxy-2-hydroxyphenyl)ethanone exerts its biological effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-(5-Butoxy-2-hydroxyphenyl)ethanone also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, 1-(5-Butoxy-2-hydroxyphenyl)ethanone has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects
1-(5-Butoxy-2-hydroxyphenyl)ethanone has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(5-Butoxy-2-hydroxyphenyl)ethanone also has antioxidant properties and can protect cells from oxidative damage. Additionally, 1-(5-Butoxy-2-hydroxyphenyl)ethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-Butoxy-2-hydroxyphenyl)ethanone in lab experiments is its low toxicity and high solubility in water. 1-(5-Butoxy-2-hydroxyphenyl)ethanone is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 1-(5-Butoxy-2-hydroxyphenyl)ethanone is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(5-Butoxy-2-hydroxyphenyl)ethanone. One area of interest is the development of novel drugs based on 1-(5-Butoxy-2-hydroxyphenyl)ethanone for the treatment of various diseases. Another area of interest is the study of 1-(5-Butoxy-2-hydroxyphenyl)ethanone's effects on the immune system, as it has been shown to modulate the activity of immune cells such as macrophages and T cells. Additionally, further research is needed to fully understand the mechanism of action of 1-(5-Butoxy-2-hydroxyphenyl)ethanone and its potential applications in various scientific fields.
Conclusion
In conclusion, 1-(5-Butoxy-2-hydroxyphenyl)ethanone is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been used in the development of novel drugs for the treatment of various diseases. 1-(5-Butoxy-2-hydroxyphenyl)ethanone exerts its biological effects through the modulation of various signaling pathways in the body and has a number of biochemical and physiological effects. While there are some limitations to using 1-(5-Butoxy-2-hydroxyphenyl)ethanone in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

1-(5-Butoxy-2-hydroxyphenyl)ethanone can be synthesized through the reaction of 5-butoxy-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting 1-(5-Butoxy-2-hydroxyphenyl)ethanone product can be purified through recrystallization or column chromatography. The synthesis of 1-(5-Butoxy-2-hydroxyphenyl)ethanone is relatively simple and can be conducted in a laboratory setting.

properties

IUPAC Name

1-(5-butoxy-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-4-7-15-10-5-6-12(14)11(8-10)9(2)13/h5-6,8,14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMGVLPLMIMMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Butoxy-2-hydroxyphenyl)ethanone

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